molecular formula C17H28N2O5 B12422437 Perindoprilat-d4

Perindoprilat-d4

Katalognummer: B12422437
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: ODAIHABQVKJNIY-NREMRFMJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Perindoprilat-d4 is a deuterated form of Perindoprilat, an active metabolite of the prodrug Perindopril. Perindoprilat is a potent angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and heart failure. The deuterated version, this compound, is often used in scientific research due to its stable isotope labeling, which aids in pharmacokinetic and metabolic studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Perindoprilat-d4 involves the incorporation of deuterium atoms into the Perindoprilat molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the hydrogenation of Perindoprilat using deuterium gas in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is carefully controlled to ensure the incorporation of deuterium atoms at specific positions within the molecule. The final product is then purified using techniques such as chromatography to achieve the desired level of purity and isotopic labeling .

Analyse Chemischer Reaktionen

Types of Reactions

Perindoprilat-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce reduced derivatives. Substitution reactions can lead to the formation of various substituted this compound derivatives .

Wissenschaftliche Forschungsanwendungen

Perindoprilat-d4 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Wirkmechanismus

Perindoprilat-d4 exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that regulates blood pressure and fluid balance. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. This mechanism involves the renin-angiotensin-aldosterone system, which plays a crucial role in cardiovascular homeostasis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of Perindoprilat-d4

This compound is unique due to its stable isotope labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise tracking in biological systems. This feature distinguishes this compound from other similar compounds and makes it a valuable tool in scientific research .

Eigenschaften

Molekularformel

C17H28N2O5

Molekulargewicht

344.4 g/mol

IUPAC-Name

(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]-2,3,3,3-tetradeuteriopropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C17H28N2O5/c1-3-6-12(16(21)22)18-10(2)15(20)19-13-8-5-4-7-11(13)9-14(19)17(23)24/h10-14,18H,3-9H2,1-2H3,(H,21,22)(H,23,24)/t10-,11-,12-,13-,14-/m0/s1/i2D3,10D

InChI-Schlüssel

ODAIHABQVKJNIY-NREMRFMJSA-N

Isomerische SMILES

[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)(C([2H])([2H])[2H])N[C@@H](CCC)C(=O)O

Kanonische SMILES

CCCC(C(=O)O)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.